2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE
Overview
Description
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of biphenyl, thiazole, and isoindole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific conditions. For instance, the reaction between benzo[d]thiazol-2-amine and a biphenyl derivative can be catalyzed by reagents such as DCC (dicyclohexylcarbodiimide) to form the desired amide linkage .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or thiazole rings.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring, for instance, can interact with enzymes and receptors, modulating their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: This compound shares the thiazole and biphenyl structures but differs in its functional groups and overall structure.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its combination of biphenyl, thiazole, and isoindole moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-dioxo-2-(2-phenylphenyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3S/c28-21(26-24-25-12-13-31-24)16-10-11-18-19(14-16)23(30)27(22(18)29)20-9-5-4-8-17(20)15-6-2-1-3-7-15/h1-14H,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNNZZCKEHYXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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